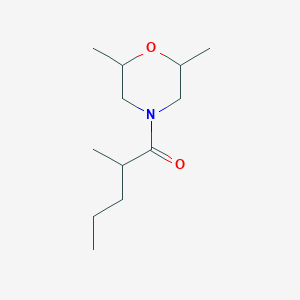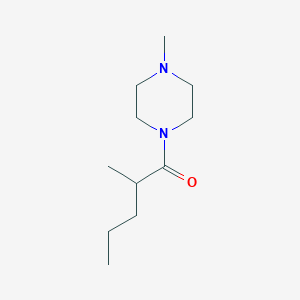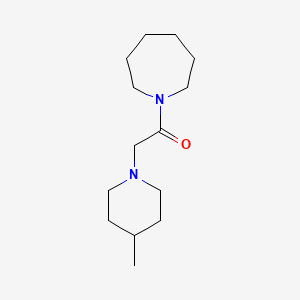
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFA belongs to the class of benzoxazole derivatives, which are known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the aggregation of beta-amyloid, a protein that is implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been found to inhibit the formation of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. Additionally, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide in lab experiments is its ability to selectively target specific enzymes and pathways, which can help in the development of more targeted therapies. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide is its potential toxicity, which requires careful monitoring and dosage control.
Zukünftige Richtungen
There are several future directions for the research on N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide. One potential area of exploration is the development of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide's effects on other pathways and enzymes involved in inflammation and oxidative stress. Additionally, further studies are needed to determine the safety and efficacy of N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide in animal models and clinical trials.
Synthesemethoden
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 2-chloroacetic acid, followed by cyclization with ortho-amino phenol in the presence of a dehydrating agent. The resulting product is then purified by recrystallization to obtain pure N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-6-2-1-5-10(11)9-14(19)18-15-17-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBQBMKSPTRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC3=CC=CC=C3O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-2-(2-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)




![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)